8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid
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Overview
Description
8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid is a carbonyl compound.
This compound is a natural product found in Arthrinium arundinis with data available.
Scientific Research Applications
Chemical Synthesis and Modifications
8-Hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid and its derivatives play a significant role in chemical synthesis. For example, the synthesis of various isomers of tropanes, such as 6β-hydroxy-2-(methoxycarbonyl)-3-(p-tolyl)tropane, involves key intermediates related to this compound (Zhao & Kozikowski, 1999). Similarly, its derivatives are used in the transformation of D-xylose into highly oxygenated cyclopentane dicarboxylates, which are valuable in organic chemistry (Tadano et al., 1987).
Applications in Biochemistry and Molecular Biology
In the field of biochemistry and molecular biology, compounds like 8-Hydroxy-2'-deoxyguanosine (a related compound), are recognized as biomarkers of oxidative DNA damage. Their electrochemical properties are studied for potential applications in biomedical research (Li et al., 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are investigated for their potential in synthesizing new drugs. For instance, the synthesis of different retinoid candidates, which are important in dermatology and cancer treatment, utilizes related compounds (Shimasaki et al., 1995).
Material Science and Corrosion Inhibition
This compound also finds applications in material science, particularly in corrosion inhibition. New organic compounds incorporating 8-hydroxyquinoline and benzimidazol-2-one units, which are structurally related, have been synthesized and shown effective in protecting carbon steel in acidic environments (Faydy et al., 2019).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound are utilized in synthesizing chemical sensors and indicators. For example, the development of electrodes for the detection of specific biomolecules employs similar compounds (Li et al., 2007).
Properties
Molecular Formula |
C12H20O5 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
8-hydroxy-3-methoxycarbonyl-2-methylidenenonanoic acid |
InChI |
InChI=1S/C12H20O5/c1-8(13)6-4-5-7-10(12(16)17-3)9(2)11(14)15/h8,10,13H,2,4-7H2,1,3H3,(H,14,15) |
InChI Key |
QSAIBULZNVPLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(C(=C)C(=O)O)C(=O)OC)O |
Synonyms |
9-hydroxyhexylitaconic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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